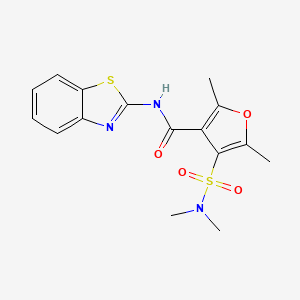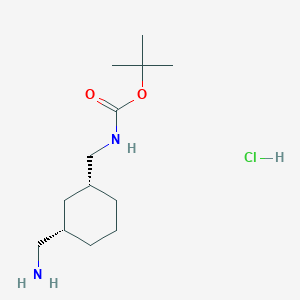
Boc-1,3-cis-damch hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-1,3-cis-diaminomethylcyclohexane hydrochloride: is a chemical compound with the molecular formula C13H27ClN2O2 . It is commonly used in organic synthesis, particularly in the protection of amine groups during peptide synthesis. The compound is known for its stability and ease of removal under mild acidic conditions, making it a valuable reagent in various chemical processes .
Applications De Recherche Scientifique
Boc-1,3-cis-diaminomethylcyclohexane hydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a protecting group for amines in the synthesis of peptides and proteins.
Drug Development: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Bioconjugation: Utilized in the modification of biomolecules for various biological studies.
Material Science: Applied in the synthesis of functional materials and polymers.
Safety and Hazards
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Boc-1,3-cis-diaminomethylcyclohexane hydrochloride typically involves the protection of the amine group using tert-butoxycarbonyl (Boc) protection. One common method includes the reaction of 1,3-cis-diaminomethylcyclohexane with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods: Industrial production of Boc-1,3-cis-diaminomethylcyclohexane hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: Boc-1,3-cis-diaminomethylcyclohexane hydrochloride undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with hydrochloric acid or trifluoroacetic acid.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Deprotection: Hydrochloric acid, trifluoroacetic acid.
Substitution: Electrophiles such as alkyl halides.
Oxidation and Reduction: Various oxidizing and reducing agents depending on the desired transformation.
Major Products Formed:
Deprotection: The removal of the Boc group yields the free amine.
Substitution: Substituted amine derivatives.
Oxidation and Reduction: Oxidized or reduced forms of the compound.
Mécanisme D'action
The primary mechanism of action of Boc-1,3-cis-diaminomethylcyclohexane hydrochloride involves the protection of amine groups through the formation of a stable carbamate linkage. This protects the amine from unwanted reactions during subsequent synthetic steps. The Boc group can be easily removed under mild acidic conditions, regenerating the free amine for further reactions .
Comparaison Avec Des Composés Similaires
- Boc-1,3-trans-diaminomethylcyclohexane hydrochloride
- Boc-1,4-diaminobutane hydrochloride
- Boc-1,2-diaminoethane hydrochloride
Comparison: Boc-1,3-cis-diaminomethylcyclohexane hydrochloride is unique due to its cis-configuration, which can influence the steric and electronic properties of the compound. This can affect its reactivity and the stability of the Boc-protected amine. Compared to its trans-isomer, the cis-isomer may exhibit different reactivity patterns and selectivity in chemical reactions .
Propriétés
IUPAC Name |
tert-butyl N-[[(1R,3S)-3-(aminomethyl)cyclohexyl]methyl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2.ClH/c1-13(2,3)17-12(16)15-9-11-6-4-5-10(7-11)8-14;/h10-11H,4-9,14H2,1-3H3,(H,15,16);1H/t10-,11+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTPRFKWLNWSIA-VZXYPILPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCC(C1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1CCC[C@@H](C1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

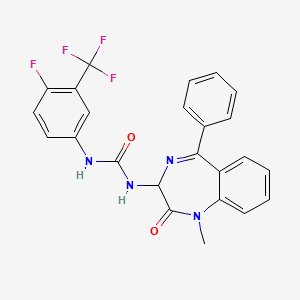
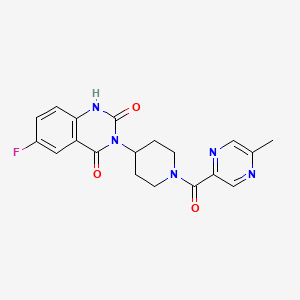
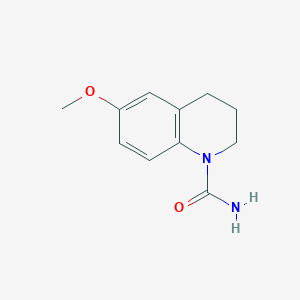


![[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(3-methylphenoxy)acetate](/img/structure/B2978778.png)
![4-(propan-2-yl)-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)benzene-1-sulfonamide](/img/structure/B2978779.png)


![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone](/img/structure/B2978783.png)
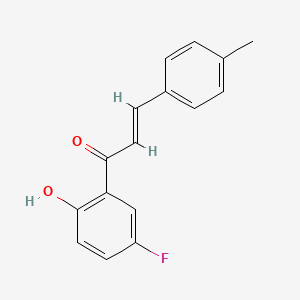
![2-({4-[(cycloheptylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2978785.png)
